molecular formula C13H14N2O3S B11643551 methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate

methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate

Cat. No.: B11643551
M. Wt: 278.33 g/mol
InChI Key: UZQRJFULWWCONO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, an imino group, and a methyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate typically involves the reaction of 3-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using acetic anhydride to yield the thiazolidinone ring. The final step involves esterification with methanol to produce the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl {(4Z)-4-[(2-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate
  • Methyl {(4Z)-4-[(4-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate
  • Methyl {(4Z)-4-[(3-chlorophenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate

Uniqueness

Methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 3-methyl group can affect the compound’s binding affinity to molecular targets and its overall stability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

methyl 2-[4-(3-methylphenyl)imino-2-oxo-1,3-thiazolidin-5-yl]acetate

InChI

InChI=1S/C13H14N2O3S/c1-8-4-3-5-9(6-8)14-12-10(7-11(16)18-2)19-13(17)15-12/h3-6,10H,7H2,1-2H3,(H,14,15,17)

InChI Key

UZQRJFULWWCONO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=C2C(SC(=O)N2)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.